4'-Nitro-4-dimethylaminoazobenzene

Vue d'ensemble

Description

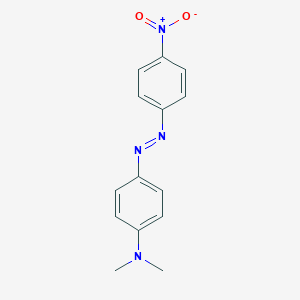

4'-Nitro-4-dimethylaminoazobenzene (CAS: 2491-74-9) is an azo compound with the molecular formula C₁₄H₁₄N₄O₂ and a molecular weight of 270.29 g/mol. Structurally, it consists of two benzene rings linked by an azo (–N=N–) group, with a dimethylamino (–N(CH₃)₂) substituent at the para position of one ring and a nitro (–NO₂) group at the para position of the other ring (Figure 1). It appears as a deep red to purple crystalline solid and is primarily used in research settings for photochemical or synthetic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitro-4-dimethylaminoazobenzene typically involves the diazotization of 4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The overall reaction can be summarized as follows:

Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in a basic medium, typically using sodium hydroxide (NaOH), to yield 4’-Nitro-4-dimethylaminoazobenzene.

Industrial Production Methods

Industrial production of 4’-Nitro-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Nitro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Oxidation: The compound can be oxidized under specific conditions, although this is less common.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the rings.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Reduction: The major product is 4’-Amino-4-dimethylaminoazobenzene.

Substitution: Depending on the substituent, various halogenated derivatives of 4’-Nitro-4-dimethylaminoazobenzene can be formed.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4'-Nitro-4-dimethylaminoazobenzene exhibits robust photochemical properties due to its azo group, which allows it to undergo reversible trans-cis isomerization upon exposure to light. This property is crucial for its applications in biochemical studies and material sciences.

Key Properties

- Chemical Formula : C14H14N4O2

- Molecular Weight : 270.29 g/mol

- Appearance : Bright yellow solid

- Solubility : Soluble in organic solvents like ethanol and acetone

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Chemistry

- Dye and Indicator : It is widely used as a dye in various chemical reactions due to its strong color properties.

- Reagent in Organic Synthesis : The compound serves as a reagent for synthesizing other organic compounds through azo coupling reactions.

Biology

- Biochemical Interactions : It interacts with biological molecules, aiding in studies related to enzyme activity and protein interactions.

- Cellular Studies : The ability to undergo photoisomerization allows researchers to modulate cellular activities in response to light, making it useful for studying dynamic cellular processes such as signal transduction and gene expression.

Medicine

- Drug Delivery Systems : Investigated for potential use in targeted drug delivery systems due to its photochemical properties.

- Diagnostic Assays : Employed as a probe in various diagnostic assays, facilitating the detection of biomolecules.

Industrial Applications

- Textiles and Plastics : Utilized in the production of colored materials, including dyes for textiles and plastics.

Case Study 1: Carcinogenicity Studies

Research has shown that this compound has potential carcinogenic effects. In vitro studies indicated that high doses could induce tumors in animal models, particularly affecting the liver and bladder . This highlights the need for careful handling in laboratory settings.

Case Study 2: Photochemical Applications

A study demonstrated the use of this compound as a photoswitchable compound in biochemical assays. The reversible isomerization allowed researchers to control cellular responses dynamically, providing insights into cellular signaling pathways .

Mécanisme D'action

The mechanism of action of 4’-Nitro-4-dimethylaminoazobenzene involves its ability to undergo photoisomerization, where the compound changes its structure upon exposure to light. This property is due to the presence of the azo group (N=N), which can switch between trans and cis configurations. The molecular targets and pathways involved include:

Photoisomerization: The trans-cis isomerization affects the compound’s interaction with other molecules and its overall reactivity.

Electron Transfer: The nitro and dimethylamino groups facilitate electron transfer processes, influencing the compound’s behavior in various chemical environments.

Comparaison Avec Des Composés Similaires

Key Properties :

- Physical State : Solid (red-purple).

- Stability : Stable under recommended storage conditions but incompatible with strong oxidizers .

- Hazards: Causes skin and eye irritation (Category 2/2A) but lacks comprehensive toxicological data on carcinogenicity or chronic effects .

Comparison with Similar Azo Compounds

Azo compounds share the –N=N– linkage but differ in substituents, which significantly influence their chemical, physical, and biological properties. Below is a detailed comparison of 4'-Nitro-4-dimethylaminoazobenzene with structurally related analogs.

Structural and Functional Group Analysis

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 4-(dimethylamino), 4'-nitro | C₁₄H₁₄N₄O₂ | –N(CH₃)₂, –NO₂ |

| p-Dimethylaminoazobenzene (Butter Yellow) | 4-(dimethylamino) | C₁₄H₁₅N₃ | –N(CH₃)₂ |

| 4-Hydroxyazobenzene | 4-hydroxy | C₁₂H₁₀N₂O | –OH |

| 3'-Nitro-4-dimethylaminoazobenzene | 4-(dimethylamino), 3'-nitro | C₁₄H₁₄N₄O₂ | –N(CH₃)₂, –NO₂ |

| 4-(4-Nitrophenylazo)phenol | 4-hydroxy, 4'-nitro | C₁₂H₉N₃O₃ | –OH, –NO₂ |

Key Observations :

- Electron Effects: The dimethylamino group (–N(CH₃)₂) is a strong electron donor, while the nitro group (–NO₂) is electron-withdrawing. This combination in this compound creates a push-pull electronic system, enhancing its photostability compared to non-nitro analogs like p-dimethylaminoazobenzene .

Toxicity and Carcinogenicity

Key Findings :

- p-Dimethylaminoazobenzene is metabolized in the liver to reactive intermediates (e.g., monomethyl derivatives), which bind to DNA and initiate carcinogenesis .

- The 3'-nitro isomer’s carcinogenicity is attributed to its ability to form DNA adducts, though data remain inconclusive .

Physicochemical Properties

Key Insights :

Activité Biologique

4'-Nitro-4-dimethylaminoazobenzene (commonly referred to as NDAB) is a synthetic azo dye that has garnered attention due to its diverse biological activities. This compound is characterized by its nitro and dimethylamino substituents, which contribute to its chemical reactivity and biological interactions. Understanding the biological activity of NDAB is crucial for its applications in various fields, including pharmacology, environmental science, and industrial chemistry.

Chemical Structure

The chemical structure of this compound is represented as follows:

This structure features an azo group (-N=N-) connecting two aromatic rings, with a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to one of the rings.

Antimicrobial Activity

Research indicates that NDAB exhibits significant antimicrobial properties. In studies involving various bacterial strains, NDAB demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain, indicating a spectrum of activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

These findings suggest that NDAB could be a potential candidate for developing new antimicrobial agents, especially in combating resistant strains.

Cytotoxicity

NDAB has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that NDAB induces apoptosis in human cancer cells, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Mutagenicity

The mutagenic potential of NDAB has been assessed using the Ames test, which evaluates the ability of compounds to induce mutations in bacterial DNA. Results indicated that NDAB exhibits mutagenic activity, particularly at higher concentrations. This raises concerns regarding its safety profile for use in consumer products.

Case Study 1: Antimicrobial Efficacy

A study conducted by Weglarz-Tomczak et al. explored the antimicrobial efficacy of various azo dyes, including NDAB. The results highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting a potential role in medical applications where antibiotic resistance is a growing concern .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, NDAB was tested against several cancer cell lines to evaluate its cytotoxic properties. The study found that NDAB not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4'-Nitro-4-dimethylaminoazobenzene in laboratory settings?

Answer: this compound requires stringent safety measures due to its skin/eye irritation hazards (Category 2/2A) and potential degradation risks. Key protocols include:

- Ventilation : Use fume hoods or closed systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory; respiratory protection (e.g., N95 masks) is advised during powder handling .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid water flushing to prevent environmental contamination, and dispose as hazardous waste .

- Storage : Store in airtight containers at room temperature, away from oxidizers. Monitor degradation over time, as aged samples may exhibit increased hazards .

Q. How is this compound characterized spectroscopically?

Answer: Key characterization methods include:

- UV-Vis Spectroscopy : The azo (-N=N-) and nitro (-NO₂) groups absorb strongly in the visible range (λmax ~400–500 nm), enabling quantification in solution .

- FT-IR Spectroscopy : Peaks at ~1500 cm⁻¹ (N=N stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .

- NMR : Dimethylamino (-N(CH₃)₂) protons appear as a singlet near δ 3.0 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on substituent positions .

Q. What structural features of this compound derivatives influence carcinogenic activity?

Answer: Carcinogenicity in aminoazo dyes is highly structure-dependent:

- Methylation : At least one methyl group on the dimethylamino moiety is critical. Derivatives like 4-monomethylaminoazobenzene retain carcinogenicity, while demethylated analogs (e.g., 4-aminoazobenzene) are inactive .

- Substituent Position : 3'-Nitro and 3'-chloro derivatives exhibit comparable activity to the parent compound, whereas 2'- or 4'-substituents reduce potency due to steric/electronic effects .

- Protein Binding : Active carcinogens form protein-bound adducts in the liver, a key step in tumorigenesis .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Answer: Contradictions in toxicity data (e.g., carcinogenicity classifications) require:

- Dose-Response Analysis : Assess whether discrepancies arise from varying exposure levels. For example, oral TDL₅₀ in rats is 5184 mg/kg over 17 weeks, indicating low acute toxicity but potential chronic effects .

- Metabolic Profiling : Compare metabolic pathways across species. Rodent liver enzymes may activate proto-carcinogens differently than human systems .

- Study Design Scrutiny : Evaluate methodologies (e.g., purity of test compounds, duration). Degradation products from improper storage can confound results .

Methodological Framework :

Replicate studies using standardized protocols (e.g., OECD Guidelines).

Employ mass spectrometry to verify compound integrity pre-experiment .

Use in vitro models (e.g., Ames test) to screen mutagenicity before in vivo assays .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

Answer:

- Photodegradation Studies : Expose solutions to UV light (λ=254–365 nm) and monitor decay via HPLC. Nitro groups often enhance stability, but azo bonds may cleave under intense irradiation .

- Biodegradation Assays : Use soil/sediment microcosms under aerobic/anaerobic conditions. Measure half-life (t½) and metabolite formation (e.g., aromatic amines) using LC-MS/MS .

- Ecotoxicity Testing : Conduct acute/chronic assays with Daphnia magna or Vibrio fischeri to determine EC₅₀ values .

Q. How does this compound interact with biological macromolecules in mechanistic studies?

Answer:

- DNA Adduct Formation : The nitro group can be reduced to reactive nitroso intermediates, which covalently bind DNA bases (e.g., guanine), detected via ³²P-postlabeling .

- Protein Binding : Hepatic cytochrome P450 enzymes metabolize the compound into electrophilic species that form adducts with nucleophilic amino acids (e.g., cysteine) .

- Enzyme Inhibition : Assess inhibition of key detoxification enzymes (e.g., glutathione S-transferase) using spectrophotometric assays .

Methodology :

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFRFLVWCKLQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062464 | |

| Record name | Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-74-9 | |

| Record name | N,N-Dimethyl-4-[2-(4-nitrophenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-4-(2-(4-nitrophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Nitro-4-dimethylaminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.